![molecular formula C17H15Cl2N3O2S B2717957 2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole CAS No. 1334371-43-5](/img/structure/B2717957.png)
2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-((2,4-dichloro-5-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole is a chemical compound with potential applications in scientific research. It is a member of the benzimidazole class of compounds and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Biological Activity
Research into compounds with similar structures focuses on their synthesis and potential biological activities. For instance, studies on imidazo[1,2-a]pyridines and indolyl azetidinones explore their roles as antiulcer agents and anti-inflammatory agents, respectively. These studies illustrate the potential of such compounds in developing treatments for various conditions, demonstrating the synthetic routes and biological activities without focusing on drug usage or side effects (Starrett et al., 1989); (Kalsi et al., 1990).
Chemical Synthesis Techniques
Innovative chemical synthesis techniques are explored, such as the development of new diazotransfer reagents for converting primary amines into azides and activated methylene substrates into diazo compounds. This highlights the advancements in chemical synthesis methods and their applications in creating complex molecules (Goddard-Borger & Stick, 2007).
Antimicrobial and Anti-Inflammatory Activities
Compounds structurally related to the one have been synthesized and tested for antimicrobial and anti-inflammatory activities, showcasing the potential of these molecules in medical applications. For example, azetidin-2-one derivatives containing aryl sulfonate moiety have demonstrated significant anti-inflammatory and anti-microbial activities (Kendre et al., 2012).
Organocatalysis and Catalyzed Synthesis
Research into the use of imidazole-based zwitterionic-salts as organocatalysts for aziridine ring-opening highlights the role of such compounds in catalyzed synthesis, offering insights into their potential applications in organic synthesis and drug discovery (Ghosal et al., 2016).
properties
IUPAC Name |
2-[1-(2,4-dichloro-5-methylphenyl)sulfonylazetidin-3-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c1-10-6-16(13(19)7-12(10)18)25(23,24)22-8-11(9-22)17-20-14-4-2-3-5-15(14)21-17/h2-7,11H,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZZOVXTNZFAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CC(C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2717875.png)
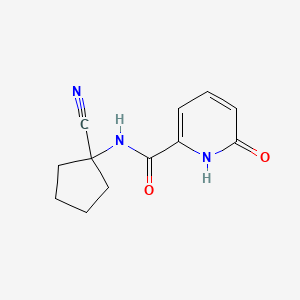
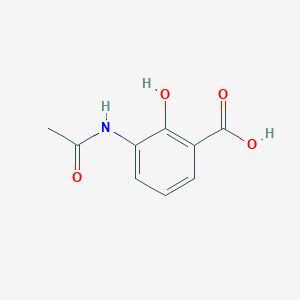

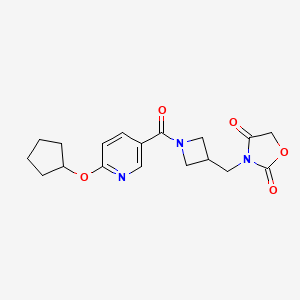

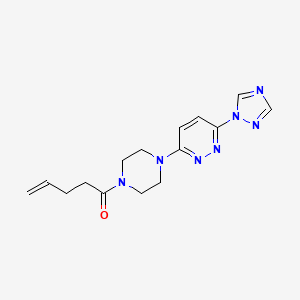


![(2E,5Z)-5-(2-oxoindolin-3-ylidene)-2-((E)-((1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazono)thiazolidin-4-one](/img/structure/B2717890.png)
![3-Benzyl-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2717892.png)
![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2717895.png)
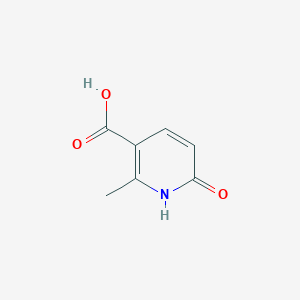
![methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B2717897.png)